Molecular Weight & Rotatable Bonds: Dimethyl vs. Diethyl Analog
The target compound (CID 42707) has a molecular weight of 299.4 g/mol and 6 rotatable bonds, whereas the closest structural analog, 3-diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride (CAS 58324-27-9, CID 42708), has a molecular weight of 363.9 g/mol and 8 rotatable bonds [1][2]. Lower molecular weight (299.4 vs. 363.9 g/mol; Δ = -64.5 g/mol) and fewer rotatable bonds (6 vs. 8) for the dimethyl analog align more favorably with Lipinski's Rule of Five guidelines for drug-likeness, predicting superior passive membrane permeability and oral bioavailability [1][2].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW: 299.4 g/mol; Rotatable bonds: 6 |
| Comparator Or Baseline | 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride: MW: 363.9 g/mol; Rotatable bonds: 8 |
| Quantified Difference | MW difference: -64.5 g/mol (-17.7%); Rotatable bonds: 6 vs. 8 (Δ = -2) |
| Conditions | PubChem computed properties; free base form comparison |
Why This Matters
For procurement in drug discovery, lower molecular weight and reduced flexibility in the dimethyl analog predict better permeability and oral absorption potential, directly impacting lead optimization selection.
- [1] PubChem Compound Summary for CID 42707, [3-[(Dimethylamino)methyl]-2,4-dimethoxyphenyl]-phenylmethanone. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 42708, Benzophenone, 3-diethylaminomethyl-2,4-dimethoxy-, hydrochloride. National Center for Biotechnology Information. View Source
